molecular formula C14H11ClN4O2 B14781466 2,3-Diphenyl-2H-tetrazol-3-ium-5-carboxylate hydrochloride

2,3-Diphenyl-2H-tetrazol-3-ium-5-carboxylate hydrochloride

Cat. No.: B14781466
M. Wt: 302.71 g/mol
InChI Key: FNBVGOXTOCDSJI-UHFFFAOYSA-N
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Description

2,3-Diphenyl-2H-tetrazol-3-ium-5-carboxylate hydrochloride is a chemical compound that belongs to the tetrazole family Tetrazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-2H-tetrazol-3-ium-5-carboxylate hydrochloride typically involves the reaction of diphenylamine with sodium azide in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired tetrazole ring. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as solvent recovery, product isolation, and purification to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-2H-tetrazol-3-ium-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The tetrazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can lead to a variety of substituted tetrazoles.

Scientific Research Applications

2,3-Diphenyl-2H-tetrazol-3-ium-5-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-2H-tetrazol-3-ium-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Triphenyl-2H-tetrazolium chloride: Used as a redox indicator and in biochemical experiments.

    2,3-Diphenyl-5-(2-thienyl)-2H-tetrazol-3-ium chloride: Known for its unique chemical properties and applications in research.

Uniqueness

2,3-Diphenyl-2H-tetrazol-3-ium-5-carboxylate hydrochloride stands out due to its specific chemical structure, which imparts unique properties such as high stability and reactivity. Its diverse applications in various fields make it a valuable compound for scientific research.

Properties

Molecular Formula

C14H11ClN4O2

Molecular Weight

302.71 g/mol

IUPAC Name

2,3-diphenyltetrazol-2-ium-5-carboxylate;hydrochloride

InChI

InChI=1S/C14H10N4O2.ClH/c19-14(20)13-15-17(11-7-3-1-4-8-11)18(16-13)12-9-5-2-6-10-12;/h1-10H;1H

InChI Key

FNBVGOXTOCDSJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C(=O)[O-].Cl

Origin of Product

United States

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